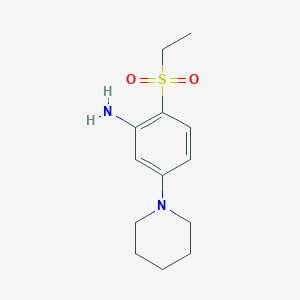

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline

Overview

Description

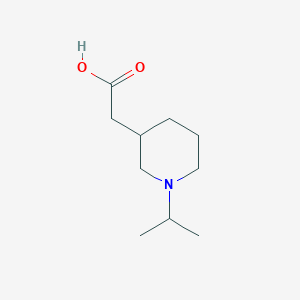

“2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline” is a complex organic compound. It contains an aniline group, which is an amino group attached to a phenyl group, a piperidinyl group, which is a six-membered ring containing nitrogen, and an ethylsulfonyl group, which consists of a sulfur atom bonded to an ethyl group and two oxygen atoms .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The aniline and ethylsulfonyl groups would likely be attached to the phenyl ring, while the piperidinyl group would form a separate ring structure .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. The aniline group could participate in electrophilic aromatic substitution reactions, the piperidine ring could undergo ring-opening reactions, and the ethylsulfonyl group could react with nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, boiling point, and reactivity .Scientific Research Applications

Catalysis and Reaction Enhancement

The compound has been investigated in the context of catalysis and reaction enhancement. A study explored the use of acid-base bifunctional ionic liquids in the reaction of aniline with dimethyl carbonate, demonstrating enhanced reactivity and yield in certain conditions (Zhang et al., 2010).

Pharmacological Fragment in Drug Development

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline is a significant pharmacological fragment in the development of various drugs, particularly as a precursor for protein-kinase inhibitors and enzyme modulators. It is a key fragment in potent VEGFR2 inhibitors, which are used in cancer treatment (Murár et al., 2013).

Anxiolytic and Antidepressant Effects

Research has investigated the anxiolytic and antidepressant effects of related compounds, such as SB 269970, a selective 5-HT7 receptor antagonist. This indicates potential neuropsychological applications of compounds related to 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline (Wesołowska et al., 2006).

Synthesis of Piperidine Derivatives

Efficient procedures for the synthesis of functionalized piperidine derivatives have been developed, which could be relevant for the synthesis and application of 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline (Shaterian & Azizi, 2013).

Lymphatic Vessel Function

Studies on lymphatic vessels have shown that certain compounds similar to 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline can affect lymphatic pumping and smooth muscle membrane potential, indicating potential applications in cardiovascular research (Chan & Der Weid, 2003).

Anticancer Agents

Compounds related to 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline have been evaluated as promising anticancer agents. The synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, for instance, has shown potential in cancer treatment (Rehman et al., 2018).

Chemical Structure and Synthesis

Studies have focused on the chemical structure and synthesis methods of compounds similar to 2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline, which can provide insights into more efficient synthesis and applications of this compound (Mphahlele & Maluleka, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-ethylsulfonyl-5-piperidin-1-ylaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S/c1-2-18(16,17)13-7-6-11(10-12(13)14)15-8-4-3-5-9-15/h6-7,10H,2-5,8-9,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCJBWJLQBZUEST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)N2CCCCC2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Ethylsulfonyl)-5-(1-piperidinyl)aniline | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(3-Hydroxypyrrolidin-1-yl)methyl]benzoic acid](/img/structure/B1392338.png)

![1-[4-(Pyridin-4-ylmethoxy)-phenyl]-piperazine trihydrochloride](/img/structure/B1392339.png)

![3-Phenyl-5-[(4-phenylmethoxyphenyl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392343.png)

![5-[(2-Ethoxyphenyl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392346.png)

![3-(Chloromethyl)-4-[(2-fluorophenyl)methylidene]-1,2-oxazol-5-one](/img/structure/B1392347.png)

![4-[(2-Chloro-6-fluorophenyl)methylidene]-3-(chloromethyl)-1,2-oxazol-5-one](/img/structure/B1392359.png)

![5-[(6-Methylpyridin-2-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1392360.png)